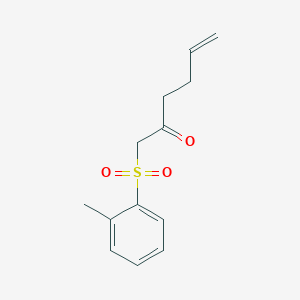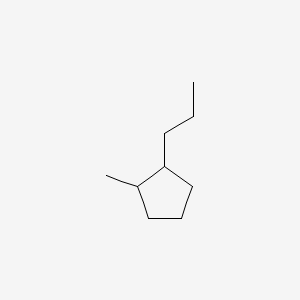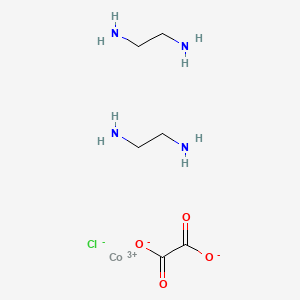
(-)-Bis(ethanediam8ine)(ethanedioato)cobalt chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Bis(ethanediamine)(ethanedioato)cobalt chloride is a coordination compound that features cobalt as the central metal ion. This compound is part of a broader class of coordination complexes, which are known for their diverse chemical properties and applications. Coordination compounds typically consist of a central metal ion bonded to surrounding ligands, which can be molecules or ions that donate electron pairs to the metal.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Bis(ethanediamine)(ethanedioato)cobalt chloride involves the reaction of cobalt salts with ethanediamine and ethanedioate under controlled conditions. One common method includes dissolving cobalt chloride in water, followed by the addition of ethanediamine and ethanedioate. The mixture is then heated and stirred to facilitate the formation of the coordination complex. The resulting product is typically isolated through crystallization and purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable techniques such as continuous flow synthesis or electrochemical methods. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield .
化学反応の分析
Types of Reactions
(-)-Bis(ethanediamine)(ethanedioato)cobalt chloride undergoes various chemical reactions, including:
Oxidation: The cobalt center can be oxidized, leading to changes in the oxidation state and coordination environment.
Reduction: Reduction reactions can convert the cobalt ion to a lower oxidation state.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands that can replace the existing ones. Reaction conditions often involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state cobalt complexes, while substitution reactions can produce new coordination compounds with different ligands .
科学的研究の応用
Chemistry
In chemistry, (-)-Bis(ethanediamine)(ethanedioato)cobalt chloride is used as a model compound to study coordination chemistry principles, including ligand exchange, coordination geometry, and electronic properties .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological molecules and its unique redox properties .
Industry
Industrially, the compound finds applications in catalysis, where it serves as a catalyst for various chemical reactions, including oxidation and reduction processes. Its stability and reactivity make it suitable for use in industrial processes .
作用機序
The mechanism of action of (-)-Bis(ethanediamine)(ethanedioato)cobalt chloride involves its interaction with molecular targets through coordination bonds. The cobalt center can undergo redox reactions, influencing the activity of enzymes and other proteins. The ligands can also participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity .
類似化合物との比較
Similar Compounds
Similar compounds include other cobalt coordination complexes such as:
- trans-Dichlorobis(ethylenediamine)cobalt(III) chloride
- Cobalt(II) chloride hexahydrate
- Cobalt(III) acetylacetonate
Uniqueness
What sets (-)-Bis(ethanediamine)(ethanedioato)cobalt chloride apart is its specific combination of ligands, which confer unique electronic and steric properties. This uniqueness makes it particularly valuable for studying specific coordination chemistry phenomena and for applications requiring precise control over reactivity and stability .
特性
CAS番号 |
62598-17-8 |
|---|---|
分子式 |
C6H16ClCoN4O4 |
分子量 |
302.60 g/mol |
IUPAC名 |
cobalt(3+);ethane-1,2-diamine;oxalate;chloride |
InChI |
InChI=1S/2C2H8N2.C2H2O4.ClH.Co/c2*3-1-2-4;3-1(4)2(5)6;;/h2*1-4H2;(H,3,4)(H,5,6);1H;/q;;;;+3/p-3 |
InChIキー |
BHDNLKYCYAIMFT-UHFFFAOYSA-K |
正規SMILES |
C(CN)N.C(CN)N.C(=O)(C(=O)[O-])[O-].[Cl-].[Co+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


phosphane](/img/structure/B14171820.png)
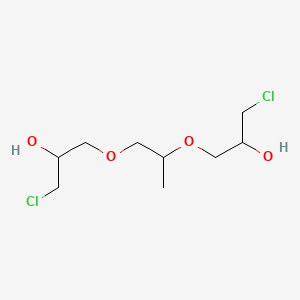

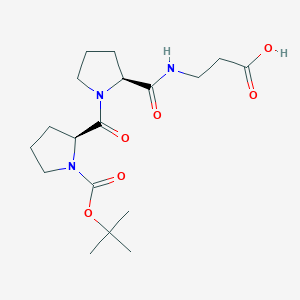
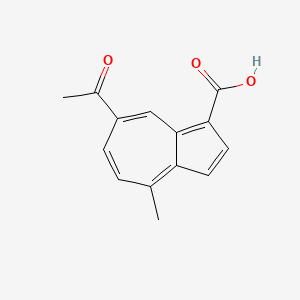

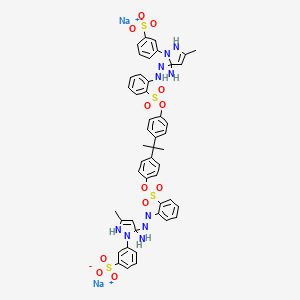
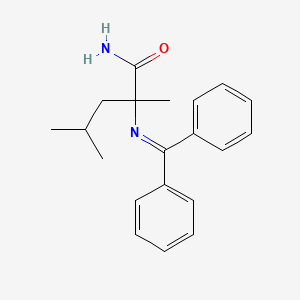
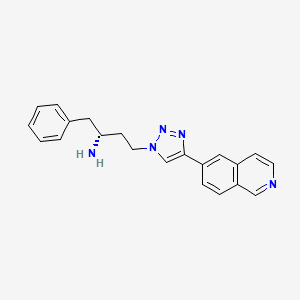
![2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14171881.png)
![1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B14171884.png)

